molecular formula C16H22BNO5 B13342572 6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13342572
M. Wt: 319.2 g/mol
InChI Key: HNOBWXKMAIEEDF-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzo[b][1,4]oxazin-3(4H)-one core, substituted with methoxy, methyl, and dioxaborolan groups. Boronic esters are widely used in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[b][1,4]oxazin-3(4H)-one core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using methoxy and methylating agents.

    Formation of the dioxaborolan group: This step involves the reaction of the intermediate compound with a boronic acid derivative, such as pinacolborane, under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the oxazinone core can be reduced to form a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxazinone derivatives.

    Substitution: Formation of new carbon-carbon bonded products.

Scientific Research Applications

6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its boronic ester functionality.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The oxazinone core can interact with biological macromolecules, potentially leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester functionality with a pyridine core.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two boronic ester groups and a benzothiadiazole core.

    6-Methoxysalicylic Acid: Contains a methoxy group and a carboxylic acid group on a benzene ring.

Uniqueness

6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its combination of a benzo[b][1,4]oxazin-3(4H)-one core with methoxy, methyl, and dioxaborolan groups. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H22BNO5

Molecular Weight

319.2 g/mol

IUPAC Name

6-methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)10-7-13-11(8-12(10)20-6)18(5)14(19)9-21-13/h7-8H,9H2,1-6H3

InChI Key

HNOBWXKMAIEEDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)N(C(=O)CO3)C

Origin of Product

United States

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